![molecular formula C10H13NO B1428373 Benzenamine, 4-[(2-propen-1-yloxy)methyl]- CAS No. 235415-71-1](/img/structure/B1428373.png)

Benzenamine, 4-[(2-propen-1-yloxy)methyl]-

Descripción general

Descripción

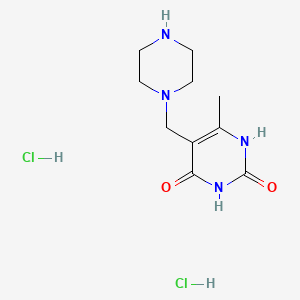

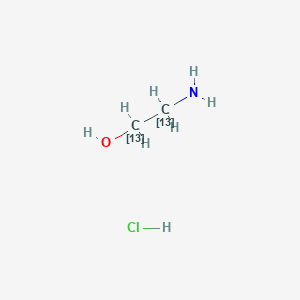

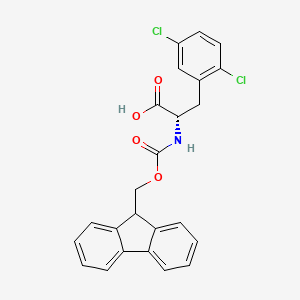

Benzenamine, 4-[(2-propen-1-yloxy)methyl]- is a chemical compound with the molecular formula C10H13NO . It contains a total of 25 bonds, including 12 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 ether (aliphatic) .

Molecular Structure Analysis

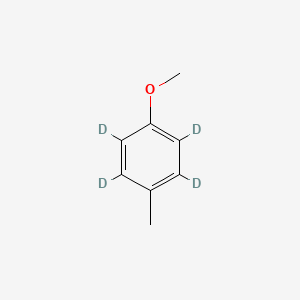

The molecular structure of Benzenamine, 4-[(2-propen-1-yloxy)methyl]- includes a benzene ring, which is an aromatic six-membered ring. Attached to this ring is a propenyl group through an ether linkage and a methyl group through an amine linkage .Aplicaciones Científicas De Investigación

Chemosensing Applications Benzenamine derivatives have been explored as chemosensors. For instance, 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine showed selective sensing abilities for silver ions in a methanol-water mixture, enhancing fluorescent response upon binding to Ag(+) ions. This finding is attributed to increased intramolecular charge transfer (ICT), supported by TD-DFT calculations (Tharmaraj, Devi, & Pitchumani, 2012).

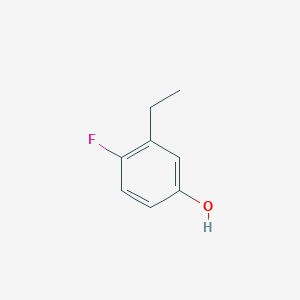

Antifungal Applications N-alkoxy-substituted benzenamine derivatives have shown significant antifungal activity. In a study, derivatives exhibited excellent to weak antifungal activity against species like Candida albicans and Aspergillus niger. Specific compounds demonstrated potent activity comparable to the standard antifungal agent clotrimazole (Malhotra et al., 2012).

Synthesis of Benzimidazoles Benzenamine derivatives have been used in the synthesis of N-alkoxy-2H-benzimidazoles. The process involved treating nitro-N-(2-methyl-1-propen-1-yl)benzenamines with potassium tert-butoxide followed by electrophile addition. This method yielded good to excellent yields of N-alkoxy-2H-benzimidazoles (Ansari & Söderberg, 2017).

Nitroxide-Mediated Polymerization Certain benzenamine compounds, such as N-phenylalkoxyamine derivatives, have been evaluated as initiators for nitroxide-mediated polymerization (NMP), particularly in controlling methyl methacrylate polymerization. These compounds are thought to minimize cross-disproportionation issues in NMP through radical delocalization (Greene & Grubbs, 2010).

Corrosion Inhibition Benzenamine derivatives, such as Schiff bases, have demonstrated effective corrosion inhibiting properties on various metal surfaces in acidic mediums. Their molecular configuration significantly influences their inhibition behavior, as shown through density functional theory and molecular dynamics simulations (Murmu et al., 2019).

PET Imaging of Serotonin Transporter Some benzenamine derivatives have been synthesized for positron emission tomography (PET) imaging of the serotonin transporter in the brain. These derivatives showed promising results in both in vitro and in vivo studies, indicating potential use in examining disease states involving the serotonergic system (Wang et al., 2009).

Propiedades

IUPAC Name |

4-(prop-2-enoxymethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAQDCVXVLUNKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenamine, 4-[(2-propen-1-yloxy)methyl]- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-tert-Butyl-3,3a,4,5-tetrahydro-1Hpyrrolo[3,4-c]isoquinoline-2(9bH)-carboxylate](/img/structure/B1428293.png)

![1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione](/img/structure/B1428297.png)

![[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride](/img/structure/B1428302.png)

![{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428309.png)